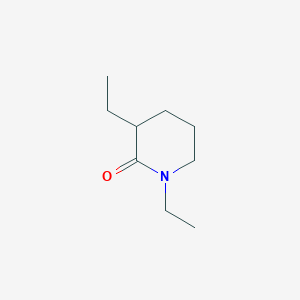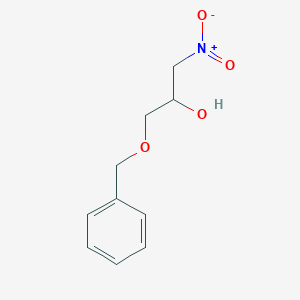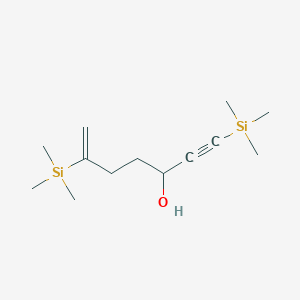![molecular formula C16H14OS2 B14255944 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one CAS No. 461052-15-3](/img/structure/B14255944.png)
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one is a sulfur-containing organic compound with a thioxanthene core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one typically involves the reaction of 9H-thioxanthen-9-one with ethyl mercaptan under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethyl mercaptan, followed by nucleophilic substitution at the 3-position of the thioxanthene ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one involves its interaction with various molecular targets. The sulfur atom can form covalent bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. Additionally, the thioxanthene core can interact with DNA or proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Methylsulfanyl)methyl]-9H-thioxanthen-9-one
- 3-[(Propylsulfanyl)methyl]-9H-thioxanthen-9-one
- 3-[(Butylsulfanyl)methyl]-9H-thioxanthen-9-one
Uniqueness
3-[(Ethylsulfanyl)methyl]-9H-thioxanthen-9-one is unique due to its specific ethylsulfanyl group, which imparts distinct chemical properties compared to its analogs
Propriétés
Numéro CAS |
461052-15-3 |
|---|---|
Formule moléculaire |
C16H14OS2 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
3-(ethylsulfanylmethyl)thioxanthen-9-one |
InChI |
InChI=1S/C16H14OS2/c1-2-18-10-11-7-8-13-15(9-11)19-14-6-4-3-5-12(14)16(13)17/h3-9H,2,10H2,1H3 |
Clé InChI |
RZFQTJAJHBMPQF-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


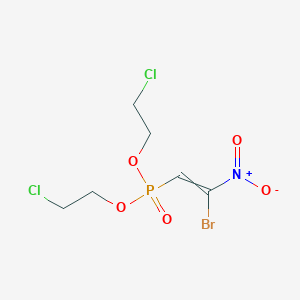
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
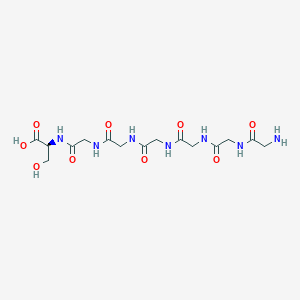
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
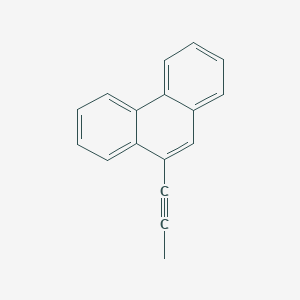
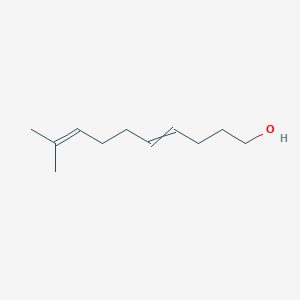
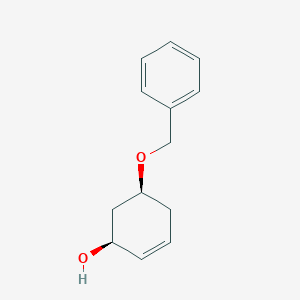
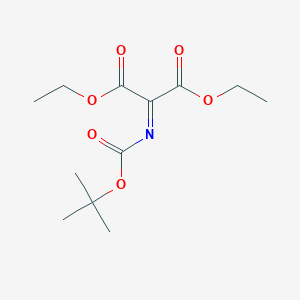
![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)
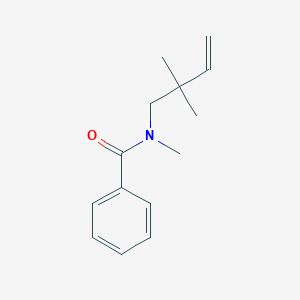
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
